3-Bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
3-Bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a versatile organic compound characterized by the presence of bromine, chlorine, and a boronic acid derivative on a pyridine ring. This compound is widely used in organic synthesis, particularly in cross-coupling reactions, due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 3-bromo-2-chloropyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of the corresponding pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the bromine and chlorine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Pyridine N-oxides: Resulting from oxidation reactions.
Reduced Pyridines: Resulting from reduction reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is extensively used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl compounds. It is also employed in the synthesis of complex organic molecules and natural products.
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its derivatives are used to probe biological pathways and understand molecular interactions.
Medicine: In medicinal chemistry, 3-Bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is used as an intermediate in the synthesis of pharmaceuticals, including cholinergic drugs that treat gastrointestinal diseases.
Industry: The compound is utilized in the chemical industry for the production of fine chemicals and intermediates. Its reactivity makes it a valuable building block for various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on the specific reaction it undergoes. For example, in the Suzuki-Miyaura cross-coupling reaction, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine derivative and the boronic acid derivative. The molecular targets and pathways involved are typically related to the formation of biaryl compounds and their subsequent biological or chemical activity.
Comparison with Similar Compounds
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Similar structure but lacks the chlorine atom.
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Similar structure but lacks the bromine atom.
3-Bromo-2-chloropyridine: Similar structure but lacks the boronic acid derivative.
Uniqueness: 3-Bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which enhances its reactivity and versatility in cross-coupling reactions. The boronic acid derivative further increases its utility in organic synthesis.
Properties
IUPAC Name |
3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(14)15-6-7/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYZOTKUMURSEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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